methyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzoate
Description
Methyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a 3-methylbutanamido linker and a 1,3-dioxoisoindol-2-yl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~3.1, extrapolated from similar compounds) and a polar surface area of ~74 Ų due to multiple hydrogen bond acceptors . Its synthesis likely involves amidation of methyl 4-aminobenzoate with a preformed isoindole dione-containing acyl chloride, followed by purification via recrystallization, a method analogous to procedures described for related esters .
Properties
Molecular Formula |
C21H20N2O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]amino]benzoate |
InChI |
InChI=1S/C21H20N2O5/c1-12(2)17(23-19(25)15-6-4-5-7-16(15)20(23)26)18(24)22-14-10-8-13(9-11-14)21(27)28-3/h4-12,17H,1-3H3,(H,22,24) |
InChI Key |
AKJAQSYAGXVMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydrolyzed products such as carboxylic acids and amines.
Scientific Research Applications
Methyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of methyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
(a) Aromatic Ring Substitutions
Compounds in and share the (1,3-dioxo-isoindolyl)methyl ester backbone but differ in substituents on the benzoate ring. For example:
- (1,3-Dioxo-isoindolyl)methyl 4-methylbenzoate (): Exhibits a methyl group at the para position, yielding a melting point of 139–141°C and 80% synthesis yield.
- (1,3-Dioxo-isoindolyl)methyl 4-chlorobenzoate (): A chloro substituent increases polarity, resulting in a higher melting point (145–147°C) and 79% yield.
In contrast, the target compound replaces the aromatic substituent with a 3-methylbutanamido group, introducing steric bulk and altering solubility.
(b) Chain Length and Branching
- Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate (): Features a shorter, unbranched butanoate chain, leading to reduced molecular weight (MW: ~275 vs.
- Methyl 4-[6-(1,3-dioxoisoindolin-2-yl)hexanamido]benzoate (): Incorporates a longer hexanamide chain, increasing MW (394.43) and logP (3.11). The target compound’s 3-methylbutanamido group balances chain length and branching, likely enhancing metabolic stability compared to linear analogs .
Physicochemical Properties
†Estimated from ; ‡Calculated using ChemDraw.
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